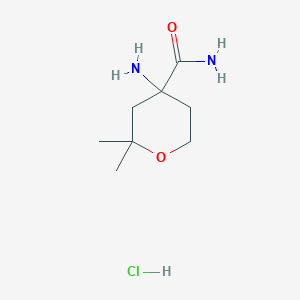

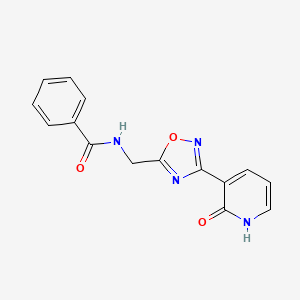

![molecular formula C19H14ClN5O B2994784 1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone CAS No. 1171493-48-3](/img/structure/B2994784.png)

1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone” belongs to the class of organic compounds known as phenylpiperidines . It has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with two nitrogen atoms at the 1st and 3rd positions . The structure also involves a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .Chemical Reactions Analysis

This compound has shown good preclinical drug metabolism and pharmacokinetics (DMPK) properties . It has also demonstrated pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .Scientific Research Applications

Antimicrobial and Anticancer Potential

Research has demonstrated the synthesis and evaluation of novel pyrazole derivatives, including those related to the specified compound, showing promising antimicrobial and anticancer activities. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of novel pyrazole derivatives that exhibited higher anticancer activity than doxorubicin, a reference drug, in addition to possessing good to excellent antimicrobial activity. This indicates the compound's significant potential in developing new therapeutic agents targeting various cancers and infectious diseases Hafez, El-Gazzar, & Al-Hussain, 2016.

Structural and Molecular Docking Studies

Another study by Parveen S. et al. (2016) provided insights into the structural and vibrational spectra of pyrazole derivatives, offering a deeper understanding of their molecular structure and potential interactions with biological targets. The study explored the compound's nonlinear optical properties and molecular docking, suggesting its inhibitory activity against specific proteins, which could be leveraged in designing drugs with targeted mechanisms of action Parveen S. et al., 2016.

Insecticidal and Biological Evaluation

Further extending the compound's utility, research on pyrazole-based tetrahydropyrimidine derivatives highlighted their insecticidal activity, with some compounds showing 100% mortality against specific pests. This suggests potential applications in agricultural science to develop safer, more effective pest control solutions Halim, K. N. M. et al., 2020.

Antimicrobial and Docking Studies

Moreover, the synthesis and docking studies of thiazolo-pyrimidine analogues have been guided by their antimicrobial activities, indicating the role of such compounds in developing new antimicrobial agents. The docking studies against protein DNA gyrase suggested that certain derivatives could serve as broad-spectrum antibacterial agents, offering a foundation for novel antibiotic development Bhadraiah, U. K. et al., 2020.

Mechanism of Action

Target of Action

The primary target of this compound is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), are a key component of intracellular signaling pathways regulating growth and survival . They play a crucial role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

Mode of Action

This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding site of Akt kinases, preventing ATP from binding and thus inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of Akt and downstream biomarkers .

Biochemical Pathways

The inhibition of Akt kinases affects several biochemical pathways. The most significant of these is the PI3K/Akt/mTOR pathway , which is involved in cell cycle progression, protein synthesis, and cell survival . By inhibiting Akt, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

The result of the compound’s action is a decrease in the phosphorylation of Akt and downstream biomarkers . This can lead to inhibition of tumor growth, as demonstrated in a breast cancer xenograft model .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s stability and efficacy .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with multiple receptors . These interactions could potentially involve enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Similar compounds have demonstrated pharmacodynamic effects, such as the knockdown of phosphorylation of Akt and downstream biomarkers in vivo . This suggests that this compound could influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties .

Dosage Effects in Animal Models

Similar compounds have shown pharmacodynamic effects and inhibition of tumor growth in a breast cancer xenograft model after oral dosing .

Metabolic Pathways

Similar compounds have shown to interact with enzymes or cofactors .

Transport and Distribution

Similar compounds have shown to undergo metabolism in vivo, leading to rapid clearance .

Subcellular Localization

Similar compounds have shown to interact with specific compartments or organelles .

properties

IUPAC Name |

1-[4-[[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O/c1-12(26)13-6-8-14(9-7-13)24-18-15-10-23-25(19(15)22-11-21-18)17-5-3-2-4-16(17)20/h2-11H,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOSODHZNUGPBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

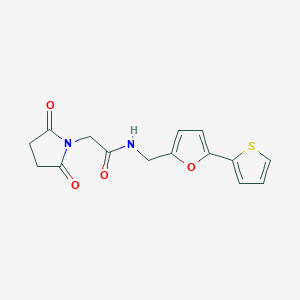

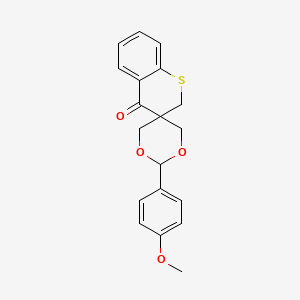

![N-(3,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2994709.png)

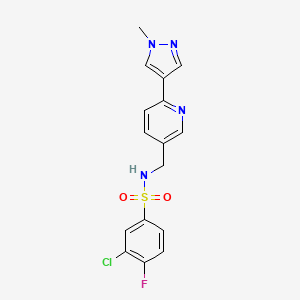

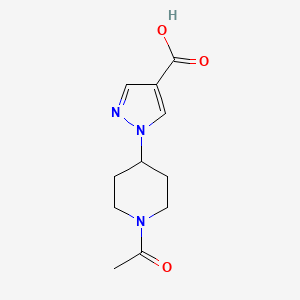

![2-[[1-[(2-Methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile;hydrochloride](/img/structure/B2994713.png)

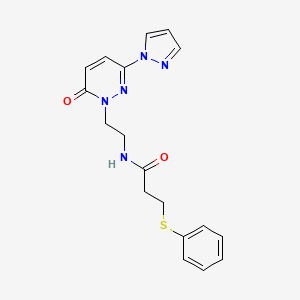

![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2994715.png)

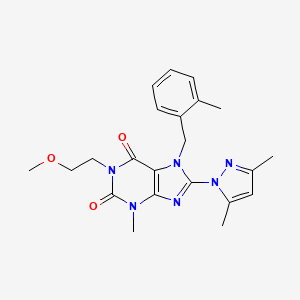

![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2994721.png)